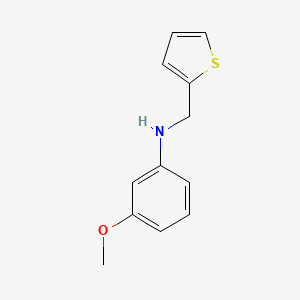

3-methoxy-N-(thiophen-2-ylmethyl)aniline

Description

3-Methoxy-N-(thiophen-2-ylmethyl)aniline is a secondary amine featuring a methoxy-substituted aniline core linked to a thiophen-2-ylmethyl group. This compound belongs to a broader class of aromatic amines with applications in organic synthesis, materials science, and medicinal chemistry. Its structure combines electron-rich aromatic systems (methoxy-aniline and thiophene), making it a candidate for studies on charge-transfer interactions, catalysis, and bioactive molecule development.

Properties

IUPAC Name |

3-methoxy-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDIXRVXDSXRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxyaniline and thiophen-2-ylmethanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Procedure: The thiophen-2-ylmethanol is first converted to thiophen-2-ylmethyl chloride using thionyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-methoxy-N-(thiophen-2-ylmethyl)aniline exhibits promising antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring enhances its interaction with microbial cell membranes, leading to increased antibacterial activity .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Preliminary studies suggest that treatment with this compound leads to significant cell death in these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study focusing on the effects of this compound on HeLa cells demonstrated a dose-dependent response, with IC50 values indicating effective concentrations required to inhibit cell proliferation significantly. The results are summarized in Table 1.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Synthetic Pathways

The synthesis typically involves straightforward methods such as nucleophilic substitution reactions or coupling reactions with other aromatic compounds. This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Alkylated derivatives |

| Coupling Reactions | Coupling with aryl halides via palladium catalysis | Biaryl compounds |

Material Science Applications

In material science, the compound's unique electronic properties make it suitable for applications in organic electronics and photonics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Conductivity Studies

Studies exploring the electrical conductivity of thin films made from this compound show promising results, indicating potential use in electronic applications where charge transport is critical .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 3-methoxy-N-(thiophen-2-ylmethyl)aniline, highlighting substituent variations and their implications:

Key Observations :

- Electron-Donating vs. In contrast, chloro (-Cl) and trifluoromethyl (-CF₃) substituents () increase electrophilicity, altering reaction pathways.

- Trifluoromethyl groups () enhance lipophilicity, relevant to drug design.

Physicochemical Properties

Notes:

Biological Activity

3-Methoxy-N-(thiophen-2-ylmethyl)aniline is an organic compound notable for its unique structural features, which include a methoxy group and a thiophen-2-ylmethyl moiety attached to an aniline structure. This compound has drawn interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 219.3 g/mol. The arrangement of functional groups contributes to its distinct chemical properties, enabling interactions with biological targets that may lead to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances the compound's hydrophilicity, which is believed to contribute to its antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the modulation of specific enzymatic pathways, potentially leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding the impact of structural modifications on biological activity:

Study 1: Antimicrobial Evaluation

A study conducted by Ribeiro Morais et al. assessed the antimicrobial activity of various derivatives of thiophene-containing compounds, including this compound. The results indicated significant growth inhibition zones against tested bacterial strains, suggesting its potential as an effective antimicrobial agent .

Study 2: Anticancer Assays

In another investigation, the anticancer properties of the compound were evaluated using MTT assays on HeLa and A549 cell lines. The compound demonstrated a dose-dependent cytotoxic effect, with IC values indicating potent activity at micromolar concentrations .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. These interactions can disrupt normal cellular processes, leading to enhanced apoptosis in cancer cells and inhibition of bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.